

What is PKI-402 and what is its primary mechanism of action?

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Compound Focus: Pki-402

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PKI-402 is a potent, selective, reversible, and ATP-competitive small-molecule inhibitor [1] [2] [3]. Its primary mechanism is the **dual inhibition of Class I Phosphatidylinositol 3-Kinase (PI3K) and the mammalian target of rapamycin (mTOR)** [1] [4]. It simultaneously targets all four class I PI3K isoforms (α , β , δ , γ) and mTOR within the PI3K/AKT/mTOR signaling pathway, a key driver of cell proliferation, survival, and metabolism that is frequently mutated in cancers [2] [3] [4].

What is the quantitative inhibitory profile of PKI-402?

The table below summarizes the half-maximal inhibitory concentration (IC_{50}) values for **PKI-402** against its key targets, demonstrating its high potency at low nanomolar concentrations [2] [3].

Target	IC_{50} (nM)
PI3K α	2
mTOR	3
PI3K α mutant E545K	3
PI3K α mutant H1047R	3

Target	IC ₅₀ (nM)
PI3K β	7
PI3K δ	14
PI3K γ	16

What in vitro efficacy data supports the use of **PKI-402**?

PKI-402 inhibits growth in a panel of human tumor cell lines. The following table lists a selection of cellular IC₅₀ values [2] [3].

Cell Line	Tissue Origin	Genetic Background	Assay	IC ₅₀ (nM)
MDA-MB-361	Breast	Her2+, PIK3CA (E545K) mutant	Growth Inhibition (72 hr)	6 - 8
MDA-MB-361	Breast	Her2+, PIK3CA (E545K) mutant	p-Akt (T308) Inhibition (4 hr)	5
PC-3	Prostate	PTEN mutant	Growth Inhibition (72 hr)	21
HCT116	Colorectal	K-Ras & PIK3CA mutant	Growth Inhibition (72 hr)	33

In sensitive lines like MDA-MB-361, **PKI-402** suppresses phosphorylation of PI3K/mTOR effector proteins (like Akt at T308 and S473) and induces apoptosis, as evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP) [1] [2].

What in vivo efficacy has been demonstrated for **PKI-402**?

PKI-402 shows potent antitumor activity in various xenograft models when administered intravenously [1] [2] [3].

- **MDA-MB-361 (Breast Cancer):** A regimen of 100 mg/kg daily for 5 days caused tumor regression, reducing tumor volume from 260 mm³ to 129 mm³, and prevented tumor re-growth for 70 days [1].
- **A549 (Non-Small Cell Lung Cancer):** Significant tumor growth inhibition was observed at doses of 25 mg/kg and 50 mg/kg [2].
- **U87MG (Glioma):** A dose of 100 mg/kg (daily for 5 days) caused a significant reduction in tumor growth [2].

A key finding is the **preferential accumulation of PKI-402 in tumor tissue compared to normal tissues**. A single 100 mg/kg dose in MDA-MB-361 tumor-bearing mice led to complete suppression of phosphorylated Akt (p-Akt) and induction of cleaved PARP in tumors for up to 24 hours. In contrast, normal tissues like heart and lung showed minimal effect on p-Akt and no detectable cleaved PARP [1].

What are the standard experimental protocols for PKI-402?

Here are methodologies for key experiments from the literature.

In Vitro Kinase Assay (Fluorescence Polarization) [2]

- **Purpose:** Measure direct inhibition of PI3K enzyme activity.
- **Procedure:**
 - **Reaction Buffer:** 20 mM Hepes (pH 7.5), 2 mM MgCl₂, 0.05% CHAPS, 0.01% β-mercaptoethanol.
 - **Reaction Mix:** Incubate PI3K enzyme with 20 μM PIP₂ (substrate), 25 μM ATP, and **PKI-402** (in DMSO) in reaction buffer for 30 minutes at room temperature.
 - **Stop & Detect:** Stop the reaction with a buffer containing 100 mM Hepes (pH 7.5), 4 mM EDTA, 0.05% CHAPS, 10 nM detection probe, and 40 nM GST-GRP.
 - **Measurement:** Incubate the plate for 2 hours and read fluorescence polarization using a plate reader with TAMRA filters. Calculate IC₅₀ from the inhibition curve.

In Vitro Cell Growth Inhibition/Cytotoxicity Assay [2]

- **Purpose:** Determine the effect of **PKI-402** on cell proliferation.
- **Procedure:**
 - **Cell Plating:** Plate cells in 96-well plates at a density optimized for their growth characteristics.

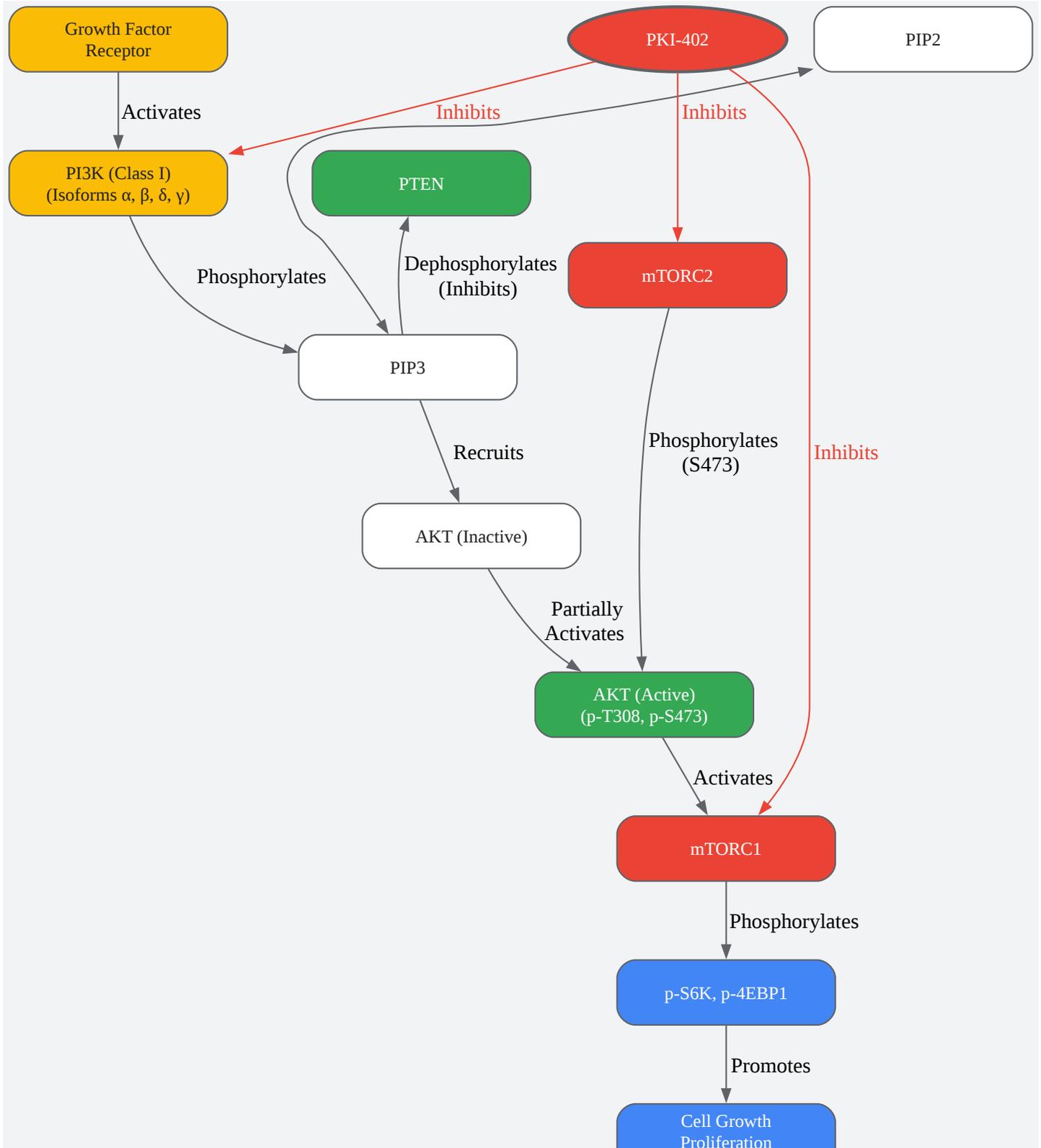
- **Compound Treatment:** Treat cells with **PKI-402** (dissolved in DMSO) at various concentrations for 72 hours.
- **Viability Measurement:** Use a colorimetric cell viability assay like CellTiter 96 AQueous One Solution. Quantify the signal using a plate reader.
- **Data Analysis:** Calculate the percentage of growth inhibition relative to DMSO-treated controls and determine the IC₅₀ value.

In Vivo Xenograft Efficacy Study [1] [2]

- **Purpose:** Evaluate the antitumor efficacy of **PKI-402** in a live animal model.
- **Procedure:**
 - **Animal Model:** Use female nude mice injected subcutaneously with human tumor cells (e.g., MDA-MB-361, U87MG, A549).
 - **Formulation:** Prepare a homogeneous suspension for intravenous injection. One supplier suggests using a vehicle like CMC-Na to achieve a concentration of ≥ 5 mg/mL [2].
 - **Dosing:** A common efficacious dose in studies is 100 mg/kg. One cited regimen is daily administration for 5 days [1].
 - **Tumor Monitoring:** Measure tumor volumes regularly with calipers and calculate volume. Monitor for tumor regression and time to re-growth.

How does **PKI-402** affect the PI3K/AKT/mTOR signaling pathway?

The following diagram illustrates the signaling pathway targeted by **PKI-402** and its mechanism of action.



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Diagram: **PKI-402** inhibits both PI3K and mTOR complexes, blocking oncogenic signaling.

Troubleshooting Guide & FAQs

Q: My in vivo study shows minimal efficacy. What could be wrong?

- **Verify Formulation and Bioavailability:** Ensure the compound is correctly formulated for intravenous delivery to achieve systemic exposure. Preferential tumor accumulation does not guarantee sufficient overall drug levels [1] [2].
- **Check Tumor Model Genetics:** **PKI-402** is most effective in models with hyperactive PI3K pathway signaling (e.g., PIK3CA mutations, PTEN loss). Confirm the genetic background of your cell line [1] [3].
- **Confirm Target Engagement:** Analyze tumor lysates via Western blot to verify that the treatment successfully downregulated p-Akt (T308/S473) and other downstream effectors [1].

Q: I observe high cytotoxicity in my normal control cell lines. What might be the cause?

- **Review Selectivity and Concentration:** While **PKI-402** shows preferential effects on tumor tissue, at high concentrations, off-target effects may occur. Re-evaluate your dose-response curve and ensure you are working within the nanomolar range. Check the inhibitor's selectivity profile against other kinases [2].

Q: The compound precipitates in my aqueous solution. How can I resolve this?

- **Use Recommended Solvents:** **PKI-402** has low solubility in water. For in vitro studies, use fresh, high-quality DMSO to create a stock solution, then dilute into the culture medium. For in vivo studies, follow formulation guides, which may recommend suspensions in vehicles like CMC-Na [2].

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To cite this document: Smolecule. [What is PKI-402 and what is its primary mechanism of action?]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548413#pki-402-tumor-vs-normal-tissue-accumulation>]

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